Cas no 6007-71-2 (2-methyl-2,5-dihydrothiophene 1,1-dioxide)
6007-71-2 structure
Product Name:2-methyl-2,5-dihydrothiophene 1,1-dioxide
CAS-nummer:6007-71-2
MF:C5H8O2S
MW:132.180820465088
CID:1618215
PubChem ID:22330
Update Time:2025-04-21
2-methyl-2,5-dihydrothiophene 1,1-dioxide Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-methyl-2,5-dihydrothiophene 1,1-dioxide
- 2,5-Dihydro-2-methyl-thiophene 1,1-dioxide
- thiophene, 2,5-dihydro-2-methyl-, 1,1-dioxide
- 6007-71-2
- BRN 0110050
- methylsulfolene
- STL454383
- 4-17-00-00153 (Beilstein Handbook Reference)
- DTXSID50975496
- 2-Methylsulfol-3-ene
- AKOS002275006
- 2-Methyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione
- 2,5-Dihydro-2-methylthiophene 1,1-dioxide
- 2-Methylsulfolene
- SCHEMBL5074223
-
- Inchi: 1S/C5H8O2S/c1-5-3-2-4-8(5,6)7/h2-3,5H,4H2,1H3
- InChI-sleutel: GQKSMJWYXJEVRA-UHFFFAOYSA-N
- LACHT: S1(CC=CC1C)(=O)=O
Berekende eigenschappen
- Exacte massa: 132.02454
- Monoisotopische massa: 132.0245
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 8
- Aantal draaibare bindingen: 0
- Complexiteit: 195
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 42.5
- XLogP3: 0.2
Experimentele eigenschappen
- Dichtheid: 1.217
- Kookpunt: 284.9°C at 760 mmHg
- Vlampunt: 163.6°C
- Brekindex: 1.498
- PSA: 34.14
2-methyl-2,5-dihydrothiophene 1,1-dioxide Gerelateerde literatuur
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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